molecular formula C18H15N7OS3 B2958109 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 955261-39-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

カタログ番号: B2958109
CAS番号: 955261-39-9
分子量: 441.55
InChIキー: VRHQETOTVHJNQF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic molecule featuring a 1,3,4-thiadiazole core linked via a thioacetamide bridge to a pyridazine ring substituted with a 4-methyl-2-(pyridin-3-yl)thiazole moiety. The pyridin-3-yl group may enhance binding affinity to kinase domains or other pyridine-interacting biological targets .

特性

IUPAC Name

2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7OS3/c1-10-16(29-17(20-10)12-4-3-7-19-8-12)13-5-6-15(24-23-13)27-9-14(26)21-18-25-22-11(2)28-18/h3-8H,9H2,1-2H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHQETOTVHJNQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Structure and Synthesis

The compound features a complex structure that includes a thiadiazole ring, a pyridazine moiety, and thiazole units. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired heterocyclic framework. The general synthetic route includes:

  • Formation of Thiadiazole : The initial step involves the synthesis of the 5-methyl-1,3,4-thiadiazole core through cyclization reactions involving thiosemicarbazides.
  • Pyridazine and Thiazole Integration : Subsequent steps involve the introduction of pyridazine and thiazole groups through nucleophilic substitution reactions.
  • Final Acetamide Formation : The final product is obtained by acylation of the amine functionalities present in the structure.

Biological Activities

The biological activities of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide can be categorized into several key areas:

Antiviral Activity

Research indicates that derivatives of thiadiazoles exhibit antiviral properties. For instance, compounds containing the 1,3,4-thiadiazole moiety have been evaluated for their activity against HIV. In vitro studies demonstrated moderate inhibitory effects on HIV strains with effective concentrations (EC50) ranging from 0.96 μg/mL to 2.92 μg/mL for specific derivatives . The structure–activity relationship (SAR) suggests that modifications in the acetamide moiety can enhance antiviral potency.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial activity against various pathogens. For example, some compounds have demonstrated effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . The presence of electron-withdrawing groups in the thiazole ring has been linked to increased antimicrobial efficacy.

Antitumor Activity

The antitumor potential of thiadiazole derivatives has also been explored. Studies indicate that certain compounds exhibit cytotoxic effects against cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest . The ability to inhibit tumor growth may be attributed to the interaction of thiadiazoles with cellular targets involved in proliferation and survival.

Case Studies

Several studies have highlighted the biological activities of thiadiazole derivatives:

  • Study on HIV Inhibition : A study reported that specific thiadiazole derivatives demonstrated promising anti-HIV activity, with modifications leading to improved selectivity indices compared to existing treatments .
  • Antimycobacterial Screening : A series of compounds were screened for their antimycobacterial properties, revealing several candidates with MIC values significantly lower than those of established drugs like ethambutol .
  • Antitumor Efficacy : Research showed that certain thiadiazole derivatives exhibited cytotoxicity against human cancer cell lines, indicating potential for further development as anticancer agents .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its hybrid structure combining pyridazine, thiadiazole, and pyridinyl-thiazole groups. Below is a comparative analysis with analogous molecules:

Compound Core Structure Substituents Key Properties
Target Compound 1,3,4-Thiadiazole + Pyridazine 4-Methyl-2-(pyridin-3-yl)thiazole at pyridazine; methyl at thiadiazole Predicted enhanced kinase inhibition due to pyridinyl-thiazole
2-[(5Z)-5-(2-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Thiazolidinone + 1,3,4-Thiadiazole 2-Methoxybenzylidene at thiazolidinone; methyl at thiadiazole Improved solubility (methoxy group) but reduced steric bulk compared to target
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide 1,3,4-Thiadiazole + Pyridazine Ethyl at thiadiazole; thienyl at pyridazine Lower solubility (1.5 µg/mL at pH 7.4) due to ethyl group; thienyl may alter electronic properties
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides Triazole + Thioacetamide Methylpyrazole and phenyl at triazole Broader hydrogen-bonding capacity from pyrazole but reduced aromatic stacking vs. pyridinyl

Research Findings and Implications

  • Synthetic Challenges : The pyridazine-thiazole linkage in the target compound may require multi-step coupling reactions, contrasting with simpler triazole-thioacetamide derivatives () synthesized via single-step nucleophilic substitutions .
  • Methyl substitution at the thiadiazole (target compound vs. ethyl in ) balances solubility and steric hindrance.

Q & A

Q. How to optimize solubility and stability for in vivo studies?

  • Methodology :
  • Salt formation : React with HCl or Na to improve aqueous solubility.
  • Lyophilization : Prepare stable lyophilized powders for long-term storage.
  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。